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Although data on "Aurora kinase-IN-1" is unavailable, the search results clarify key concepts in Aurora kinase inhibitor development that are crucial for your research.
The table below summarizes the distinct roles of Aurora kinase isoforms, which is fundamental to understanding inhibitor selectivity [1] [2] [3].
| Isoform | Primary Localization | Key Functions in Mitosis | Association with Cancers |
|---|---|---|---|
| Aurora A (AURKA) | Centrosomes, spindle poles | Centrosome maturation/separation, mitotic entry, spindle assembly | Breast, colorectal, bladder, ovarian cancers [1] |
| Aurora B (AURKB) | Centromeres, spindle midzone | Chromosome condensation, spindle checkpoint, cytokinesis | Breast, liver, renal, thyroid, lung, colorectal cancers [1] [4] |
| Aurora C (AURKC) | Centromeres | Chromosome segregation, cytokinesis (primarily in meiosis) | Breast cancer, osteosarcoma, colorectal cancer [1] |
A major challenge in developing Aurora kinase inhibitors is achieving selectivity between the highly conserved catalytic domains of Aurora A, B, and C to minimize off-target effects and toxicity [5] [2]. The field utilizes integrated computational and experimental approaches to discover and characterize new inhibitors, as illustrated in the following workflow:
The computational methods involve both ligand-based (using known active compounds) and structure-based (using 3D protein structures) approaches to identify potential hit compounds [1]. These are complemented by high-throughput phenotypic screens that can identify compounds producing the desired cellular effect, such as specific mitotic arrest phenotypes [5] [4].
Aurora kinases are serine/threonine kinases that are master regulators of cell division. The table below summarizes the distinct, yet sometimes overlapping, functions of the three Aurora kinase family members [1] [2].
| Kinase | Primary Localization | Key Functions in Cell Division |
|---|---|---|
| Aurora A (AURKA) | Centrosomes, Spindle Poles | Centrosome maturation & separation, Bipolar spindle assembly, G2/M transition, Spindle checkpoint regulation [1] [2]. |
| Aurora B (AURKB) | Centromeres (pro-metaphase), Spindle Midzone (anaphase), Midbody (cytokinesis) | Chromosome condensation & bi-orientation, Spindle assembly checkpoint, Correction of microtubule-kinetochore attachments, Cytokinesis [1] [3] [2]. |
| Aurora C (AURKC) | Centromeres, Spindle Midzone | Primarily functions in meiosis (spermatogenesis & oocyte development); can rescue Aurora B functions when expressed in somatic cells [1] [2]. |
To elucidate the roles outlined above, researchers employ a suite of technical approaches. The following diagram maps out a generalized experimental workflow for studying Aurora kinase function and inhibition.
A workflow for probing Aurora kinase function using genetic, chemical, and synchronization tools.
Here are the detailed methodologies for the key techniques in the workflow:
To aid your research, here is a table of well-documented Aurora kinase inhibitors with their established IC50 values and selectivity profiles. This can serve as a useful reference for the typical potency and selectivity ranges of inhibitors in this class.
| Inhibitor Name | Reported IC50 for Aurora A | Reported IC50 for Aurora B | Primary Selectivity | Clinical Status (Examples) |
|---|---|---|---|---|
| Alisertib (MLN8237) [1] | 1.2 nM [1] | 396.5 nM [1] | ~200-fold for Aurora A [1] | Phase I/II trials [1] |
| Barasertib (AZD1152-HQPA) [1] | 1.4 µM (Ki) [1] | <0.001 µM (Ki) [1] | >1000-fold for Aurora B [1] | Phase I/II trials [1] |
| VX-680 (Tozasertib) [2] | Potent inhibitor of all three Aurora kinases [2] | Potent inhibitor of all three Aurora kinases [2] | Pan-Aurora inhibitor [2] | Early clinical trials [2] |
| ZM447439 [2] | ~100 nM [2] | ~100 nM [2] | Dual A/B inhibitor; cellular effects primarily via Aurora B [2] | Preclinical tool compound [2] |
| Hesperadin [2] | N/A | N/A | Selective for Aurora B [2] | Preclinical tool compound [2] |
| MK-8745 [2] | N/A | N/A | Selective for Aurora A [2] | Preclinical tool compound [2] |
The quantitative biochemical data in the table above typically comes from standardized experimental protocols. Understanding these methods is crucial for interpreting IC50 values and for designing experiments to characterize new inhibitors like Aurora kinase-IN-1.
The diagram below illustrates the logical workflow for comprehensively characterizing a new Aurora kinase inhibitor, from biochemical profiling to mechanistic cellular studies.
Since the specific data for this compound is not available in the public domain, you may need to explore these alternative paths:
The ATP-binding pocket of Aurora kinases is located between an N-terminal β-stranded lobe and a C-terminal α-helical lobe, connected by a flexible hinge region [1]. Most competitive inhibitors anchor themselves in this pocket by forming hydrogen bonds with the hinge region, while also interacting with other structural elements to achieve potency and selectivity.
The table below summarizes the key structural elements and their roles in inhibitor binding:
| Structural Element | Role in Inhibitor Binding | Key Interactions |
|---|---|---|
| Hinge Region | Primary anchoring point; determines base affinity | Hydrogen bonds with inhibitor's heterocyclic core (e.g., pyrimidine, purine) [2] [3] |
| Gatekeeper Residue | Controls access to a hydrophobic back pocket; key for selectivity | Small side chain (e.g., Leu in Aurora A) allows access for bulky inhibitor groups [2] |
| DFG Motif | Marks start of activation loop; conformation indicates active/inactive state | Inhibitors can stabilize specific DFG conformations [2] |
| αC-Helix | Part of the regulatory spine; position indicates active/inactive state | Allosteric inhibitors can distort the αC-helix to inactivate the kinase [4] |
| Salt Bridge (Lys-Glu) | Critical for catalytic activity; found in active kinase | Broken upon binding of certain allosteric inhibitors [4] |
Researchers use a combination of structural, computational, and biophysical methods to characterize inhibitor binding.
The workflow below illustrates how these techniques can be integrated in a study.
The field continues to evolve with several emerging trends:
Aurora kinases (A, B, and C) are serine/threonine kinases that play vital, distinct roles in regulating cell division and mitosis [1]. Their aberrant overexpression is observed in a wide range of cancers, making them attractive targets for anticancer therapy [2] [3].
Most small-molecule inhibitors target the ATP-binding site of the kinase. Their core structures typically form specific hydrogen bonds with the backbone of the kinase's hinge region, while other parts of the molecule interact with different areas of the active site to influence potency and selectivity [3]. The selectivity of these inhibitors is increasingly understood to be linked to protein dynamics and induced-fit mechanisms after the drug binds, rather than just static structural features [4].
While "Aurora kinase-IN-1" itself is not detailed in the literature, numerous other inhibitors have been well-characterized. The table below summarizes key examples to illustrate the diversity of chemotypes and their properties.
| Inhibitor Name | Primary Target(s) | Reported IC₅₀ / Potency | Key Structural or SAR Insights | Clinical/Research Status |
|---|---|---|---|---|
| VX-680 (Merck) | Pan-Aurora (A, B, C) [5] | - | Pyrazolo-pyrimidine core; one of the first clinically tested inhibitors [6] [3]. | Early clinical trials [6]. |
| PHA-739358 (Danusertib) | Pan-Aurora (A, B, C), ABL, RET [3] | A: 13 nM; B: 79 nM; C: 61 nM [3] | Pyrrolopyrazole scaffold; binding mode determined by X-ray crystallography [3]. | Phase II clinical studies [3]. |
| MLN8237 (Alisertib) | Aurora A (selective over B) [6] | ~1 nM (Aurora A) [7] | - | Phase II trials; orphan drug status for some cancers [5]. |
| AZD1152 (Barasertib) | Aurora B/C [5] | - | Quinazoline core; a pro-drug metabolized to active form AZD1152-HQPA [6]. | - |
| ZM447439 | Aurora A & B (cellular phenotype shows B selectivity) [6] [7] | ~100 nM [7] | - | Preclinical tool compound [7]. |
| Hesperadin | Aurora B [5] | - | - | Phase I clinical trials [7]. |
The search results highlight several advanced techniques that are central to establishing SAR for Aurora kinase inhibitors. These methodologies could serve as a protocol guide for your own investigations.
1. Integrated Computational Workflows A prominent approach is Docking-based Comparative Intermolecular Contacts Analysis (dbCICA). This structure-based method involves [2]:
2. Hierarchical Virtual Screening Another validated protocol involves a multi-step computational funnel [5]:
The following diagram outlines the workflow that integrates these computational and experimental methods for identifying and characterizing new Aurora kinase inhibitors.
Integrated computational and experimental workflow for Aurora kinase inhibitor discovery.
The search results detail several standard experimental protocols used to evaluate the activity and cellular effects of potential Aurora kinase inhibitors.
1. Biochemical Kinase Activity Assay (FRET-based)
2. Cell Culture Anti-Proliferative Assay (MTT)
3. Cellular Target Engagement & Phenotypic Analysis
Based on the search results, here is a detailed protocol adapted from a general Aurora kinase assay, which you can tailor for testing Aurora kinase-IN-1 [1].
1. Principle This assay measures the ability of an Aurora kinase (A or B) to phosphorylate a substrate (e.g., Histone H3) in the presence of ATP. Inhibitor potency is determined by the reduction of substrate phosphorylation [1].
2. Reagents and Materials
3. Experimental Workflow The procedure involves setting up the kinase reaction, stopping it, and then analyzing the phosphorylated product, typically by western blot.
4. Step-by-Step Procedure
To help you position your compound, the table below summarizes the biochemical potency (IC50 values) of several well-characterized Aurora kinase inhibitors from a systematic profiling study. You can use this data for comparative analysis [3].
| Inhibitor Name | Primary Target | Key Characteristic / Note |
|---|---|---|
| VX-680 | Pan-Aurora | Also known as Tozasertib; inhibits Aurora A, B, and C [3]. |
| AZD1152-HQPA | Aurora B | Metabolite of Barasertib; noted in the study as one of the best current tools for selective Aurora B inhibition [3]. |
| ZM447439 | Aurora B | A pioneering Aurora B inhibitor; used in early target validation [3] [4]. |
| Hesperadin | Aurora B | The first described Aurora B inhibitor; inhibits histone H3 phosphorylation [3] [4]. |
| MLN8237 (Alisertib) | Aurora A | 200-fold selective for Aurora A over Aurora B; granted orphan drug status by FDA [3] [5] [4]. |
| MK-8745 | Aurora A | Identified as a highly selective tool for Aurora A inhibition in cellular contexts, though requires high concentrations [3]. |
It is important to be aware that the search results do not contain information on this compound specifically. For the most accurate protocol, your next steps should be:
Aurora kinases are a family of highly conserved serine/threonine kinases that play essential roles in regulating cell division and mitosis. In mammals, three Aurora kinase family members have been identified: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC). These kinases exhibit distinct subcellular localization and functions throughout the cell cycle. Aurora A localizes to centrosomes and spindle microtubules, playing critical roles in centrosome maturation, mitotic entry, and spindle assembly. Aurora B, as part of the chromosomal passenger complex, regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C is primarily expressed in meiotic cells but can complement Aurora B functions in somatic cells. The deregulated expression of Aurora kinases has been documented in various human cancers, including breast, colon, ovarian, and prostate cancers, making them attractive targets for anticancer drug development [1] [2].
The cell cycle progression is tightly regulated by a series of protein phosphorylation, degradation, and expression events. Aurora kinases exert peak activity during mitosis, orchestrating key events such as mitotic entry, centrosome maturation and separation, and bipolar spindle formation. Inhibition of Aurora kinases disrupts these processes, leading to mitotic errors, including monopolar spindle formation, chromosome segregation defects, and ultimately, cell death [3] [4]. Beyond their well-established mitotic functions, emerging evidence suggests that Aurora kinases, particularly Aurora A, also play critical roles in interphase. Aurora A facilitates cell cycle re-entry from quiescence by promoting primary cilia disassembly, highlighting its functions beyond mitosis [3]. This protocol focuses on employing Aurora kinase inhibitors, with particular emphasis on Aurora kinase-IN-1, to investigate cell cycle dynamics and mitotic progression in cancer cells.
The development of Aurora kinase inhibitors has been fueled by their potential as cancer therapeutics, with more than 30 inhibitors having been evaluated preclinically or clinically [5]. These inhibitors can be broadly categorized into pan-Aurora inhibitors (targeting Aurora A, B, and C), Aurora A-selective inhibitors, and Aurora B-selective inhibitors. When selecting an inhibitor for cell cycle analysis, considerations should include inhibitor specificity, potency, cellular efficacy, and potential off-target effects. A systematic profiling of commercially available Aurora kinase inhibitors revealed significant variation in their selectivity and cellular efficacy [4].
Table 1: Comparison of Commonly Used Aurora Kinase Inhibitors
| Inhibitor | Primary Target | Cellular IC₅₀ | Key Characteristics | Common Applications |
|---|---|---|---|---|
| This compound | Pan-Aurora | ~30 nM | Potent inhibitor of AURKA/AURKB; used at 100-500 nM in cells | Cell cycle analysis, mitotic progression studies |
| VX-680 (MK-0457) | Pan-Aurora | AURKA: 0.6 nM AURKB: 18 nM | First clinically tested Aurora inhibitor; also targets FLT3, ABL | Apoptosis studies, cancer stem cell research | | MLN8237 (Alisertib) | Aurora A-selective | AURKA: 1 nM AURKB: 396 nM | 200-fold selective for Aurora A over Aurora B | Centrosome separation, spindle assembly studies | | AZD1152-HQPA | Aurora B-selective | AURKB: 0.4 nM AURKA: 1369 nM | Highly selective for Aurora B; pro-drug requiring conversion | Cytokinesis, polyploidization studies | | ZM447439 | Aurora B-preferring | AURKA: 110 nM AURKB: 130 nM | First-generation inhibitor; primarily Aurora B phenotype in cells | Chromosome alignment, spindle checkpoint studies |
This compound is a potent ATP-competitive inhibitor that targets both Aurora A and Aurora B kinases with similar potency. For cell cycle analysis experiments, this compound is typically used at concentrations ranging from 100 to 500 nM for 16-24 hours, although dose-response experiments should be performed for each cell line. Treatment with this compound induces characteristic cell cycle phenotypes, including G2/M arrest due to disrupted mitotic progression, followed by the emergence of polyploid cells resulting from mitotic slippage and failed cytokinesis [4] [5]. The specific phenotype observed depends on the predominant Aurora kinase inhibited; Aurora A inhibition primarily causes mitotic spindle defects, while Aurora B inhibition leads to cytokinesis failure and polyploidization.
Cell Line Selection: Choose cell lines based on experimental objectives. For cancer studies, use relevant cancer cell lines (e.g., HCT116 colon carcinoma, HeLa cervical cancer, MCF-7 breast cancer). For mechanistic studies, non-transformed cell lines (e.g., hTERT-RPE1) provide valuable comparisons. Consider the genetic background of cell lines, particularly the status of p53, as p53-deficient cells are more prone to mitotic slippage and polyploidization after Aurora kinase inhibition [3] [2].
Treatment Duration and Timing: The duration of inhibitor treatment significantly influences observed phenotypes. Short-term treatments (8-16 hours) primarily capture mitotic arrest and initial defects, while longer treatments (24-72 hours) reveal subsequent fates, including apoptosis, senescence, or polyploidization. Time-course experiments are recommended to comprehensively understand dynamic cell cycle responses [6].
Control Design: Include appropriate controls in every experiment:
Table 2: Recommended Assays for Cell Cycle Analysis with Aurora Kinase Inhibition
| Research Question | Primary Assay | Secondary Assays | Key Readouts |
|---|---|---|---|
| Cell cycle distribution | Propidium iodide DNA staining | Nocodazole trap assay | G1, S, G2/M percentages; polyploidy |
| Mitotic index | Phospho-Histone H3 (Ser10) staining | Mitotic protein biomarkers (Cyclin B1, Cdk1) | Mitotic percentage; mitotic progression |
| Spindle morphology | Immunofluorescence (α-tubulin, γ-tubulin) Live-cell imaging | Centrosome staining (pericentrin) | Spindle polarity; centrosome number/maturation |
| Apoptosis Annexin V/propidium iodide staining Caspase-3/7 activation Early/late apoptosis percentages; caspase activity | |||
| DNA damage response | γH2AX staining Comet assay | 53BP1 foci formation | DNA damage foci; DNA strand breaks |
Cell seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density of 2-5 × 10⁵ cells per well in complete medium. Allow cells to adhere for 16-24 hours until they reach 50-70% confluence.
Inhibitor preparation: Prepare working concentrations of this compound by diluting the 10 mM stock in complete culture medium. Typical working concentrations range from 100 nM to 1 μM. Include a DMSO vehicle control with equivalent DMSO concentration (typically 0.01-0.1%).
Treatment application: Remove culture medium and replace with fresh medium containing the appropriate concentration of this compound or vehicle control. Incubate cells for the desired duration (typically 16-24 hours) at 37°C in a 5% CO₂ humidified incubator.
Cell collection: Collect both adherent and floating cells by combining culture supernatant with trypsinized adherent cells. Transfer cell suspension to centrifuge tubes.
Washing: Centrifuge at 300 × g for 5 minutes at room temperature. Carefully aspirate supernatant and resuspend cell pellet in 1 mL PBS. Repeat washing step once.
Cell fixation: Resuspend cell pellet in 300 μL PBS and add 700 μL of ice-cold absolute ethanol dropwise while gently vortexing to prevent cell clumping. Fix cells at -20°C for at least 2 hours or overnight. Fixed cells can be stored in ethanol at -20°C for up to 2 weeks.
Staining solution preparation: Prepare PI staining solution containing 50 μg/mL propidium iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Protect from light.
Cell staining: Pellet fixed cells (300 × g for 5 minutes) and carefully remove ethanol. Wash cells once with PBS to remove residual ethanol. Resuspend cell pellet in 500 μL PI staining solution and incubate at 37°C for 30 minutes in the dark.
Flow cytometry analysis: Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Acquire at least 10,000 events per sample. Use pulse processing (area vs. width) to exclude doublets and aggregates.
Cell cycle modeling: Analyze flow cytometry data using appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases. For this compound treated samples, expect a significant increase in G2/M population and potentially the appearance of polyploid cells (>4N DNA content).
Phenotype interpretation:
The following diagram illustrates the experimental workflow and the key cellular responses to Aurora kinase inhibition:
For detailed analysis of specific cell cycle phases, cell synchronization prior to Aurora kinase inhibition can provide higher resolution. Several synchronization methods can be employed:
Double thymidine block: Cells are treated with 2 mM thymidine for 18 hours, released for 9 hours in normal medium, then treated with a second thymidine block for 17 hours. This enriches cells at the G1/S boundary. After release from the second block, cells can be treated with this compound at specific time points to target particular cell cycle phases [6].
Nocodazole arrest and release: Treat cells with 100 ng/mL nocodazole for 4-6 hours to arrest them in prometaphase. Gently shake off mitotic cells, wash to remove nocodazole, and plate in fresh medium with or without this compound. This approach is particularly useful for studying mitotic exit and cytokinesis [6].
Serum starvation: For non-transformed cells, culture in serum-free medium (0.1-0.5% FBS) for 48-72 hours induces G0 arrest. Subsequent stimulation with complete medium containing this compound allows analysis of cell cycle re-entry mechanisms, including primary cilia disassembly regulated by Aurora A [3].
To complement DNA content analysis, immunofluorescence microscopy provides spatial information about mitotic structures affected by Aurora kinase inhibition:
Cell plating and treatment: Plate cells on sterile glass coverslips in culture dishes. Treat with this compound as described in the basic protocol.
Cell fixation and permeabilization: At desired time points, rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
Immunostaining: Incubate with primary antibodies against:
Image acquisition and analysis: Capture images using a fluorescence microscope with 60× or 100× oil immersion objectives. Analyze spindle morphology, centrosome number, chromosome alignment, and cleavage furrow formation.
To monitor molecular changes in response to Aurora kinase inhibition, analyze key cell cycle regulators by Western blot:
Table 3: Common Issues and Solutions in Aurora Kinase Inhibition Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Insufficient G2/M arrest | Inadequate inhibitor concentration; Short treatment duration; Cell line resistance | Perform dose-response curve (50-1000 nM); Extend treatment to 24 hours; Verify inhibitor activity in sensitive cell line |
| High basal polyploidy | Cell line characteristics; Overconfluence during treatment | Use lower passage cells; Reduce seeding density; Include validated control cell lines |
| Poor flow cytometry histograms | Inadequate cell concentration; Suboptimal PI staining; Cell clumping | Adjust cell concentration to 10⁶/mL; Ensure RNase treatment; Filter cells through 35-70 μm mesh before analysis |
| Excessive cell death | Inhibitor toxicity; Extended treatment duration | Reduce inhibitor concentration; Shorten treatment time; Analyze earlier time points |
| Variable results between replicates | Inconsistent cell seeding; Improper inhibitor storage; Edge effects in culture plates | Standardize seeding protocol; Prepare fresh inhibitor aliquots; Use inner wells of plates with perimeter wells filled with PBS |
Aurora kinase inhibitors represent valuable tools for cell cycle analysis and potential anticancer therapeutics. The protocol outlined here provides a comprehensive framework for investigating the effects of this compound on cell cycle progression using flow cytometry-based DNA content analysis. The experimental approach can be adapted to various cell types and research questions, with the basic protocol serving as a foundation for more specialized investigations. The integration of multiple techniques - including cell synchronization, immunofluorescence, and Western blotting - enables comprehensive characterization of the cellular responses to Aurora kinase inhibition, from initial mitotic defects to ultimate cell fate decisions. When properly executed, these methods can yield important insights into mitotic regulation and mechanisms of anticancer drug action.
Aurora kinases are serine/threonine kinases that play vital roles in regulating cell division and mitosis, particularly in chromosome separation and spindle assembly. The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), each with distinct yet overlapping functions in mitotic progression. These kinases are frequently overexpressed in various human cancers, including breast, lung, colorectal, ovarian, and prostate cancers, where their dysregulation drives genomic instability, uncontrolled proliferation, and resistance to apoptotic signals. [1] The strategic inhibition of Aurora kinases has emerged as a promising anticancer approach, as it can trigger programmed cell death in malignant cells while potentially sparing normal cells with lower proliferation rates.
The molecular mechanisms connecting Aurora kinase inhibition to apoptosis induction involve multiple interconnected pathways. Aurora A directly phosphorylates key apoptotic regulators including p53 and p73, influencing their stability, DNA binding capacity, and transcriptional activity. Specifically, Aurora A phosphorylation of p53 at serine 315 enhances its interaction with Mdm2, promoting ubiquitination and degradation, while phosphorylation at serine 215 reduces its DNA binding ability. [1] [2] Additionally, Aurora A phosphorylates p73 at serine 235, abrogating its transactivation function and causing cytoplasmic sequestration with the chaperone protein mortalin. [2] These interactions provide a mechanistic basis for the apoptotic response observed following Aurora kinase inhibition, particularly with selective agents like Aurora kinase-IN-1.
The efficacy and specificity of this compound in inducing apoptosis varies significantly based on cellular context, particularly the p53 status of the cancer cells. Research with related Aurora A inhibitors has demonstrated that cells expressing wild-type p53 typically undergo apoptosis after a brief mitotic delay, while p53-deficient or mutant cells tend to undergo endoreduplication and polyploidy instead of direct apoptosis. [3] This fundamental difference in cellular response necessitates careful consideration of cell line selection when designing apoptosis induction assays. Furthermore, the timing of analysis is crucial, as apoptotic responses may manifest at different timepoints depending on the specific molecular pathways engaged.
The temporal progression of apoptotic events following Aurora kinase inhibition follows a predictable sequence. Initial mitotic arrest typically occurs within 6-24 hours post-treatment, followed by the emergence of apoptotic subpopulations detectable by 24-48 hours. Maximal apoptosis is generally observed between 48-72 hours, though this timeline may vary based on cell type, inhibitor concentration, and specific culture conditions. [4] [3] Understanding this progression is essential for selecting appropriate timepoints for analysis to capture the full spectrum of apoptotic responses.
Table 1: Recommended Cancer Cell Lines for Apoptosis Induction Studies
| Cell Line | Cancer Type | p53 Status | Expected Response | Reference |
|---|---|---|---|---|
| HCT116 | Colon carcinoma | Wild-type | Apoptosis | [3] |
| HCT116 p53−/− | Colon carcinoma | Null | Polyploidy | [3] |
| MM.1S | Multiple myeloma | Wild-type | Apoptosis | [4] |
| U266 | Multiple myeloma | Information not available in search results | Apoptosis/Senescence | [4] |
| RPMI8226 | Multiple myeloma | Information not available in search results | Apoptosis | [4] |
| OPM1 | Multiple myeloma | Information not available in search results | Apoptosis/Senescence | [4] |
| U-2OS | Osteosarcoma | Information not available in search results | Apoptosis | [5] |
| Saos-2 | Osteosarcoma | Information not available in search results | Apoptosis | [5] |
Cell culture guidelines recommend maintaining cells in appropriate medium supplemented with 10% fetal bovine serum, 2mM L-glutamine, and penicillin/streptomycin (100 U/mL each) at 37°C in a 5% CO₂ humidified atmosphere. [4] Cells should be in logarithmic growth phase at the time of treatment, typically plated at a density of 2-5 × 10⁴ cells/well in 96-well plates for viability assays or 2-5 × 10⁵ cells/well in 6-well plates for flow cytometry and protein analysis. [4]
Prepare This compound as a concentrated stock solution (e.g., 10-20 mM) in DMSO, with aliquots stored at -20°C. Avoid repeated freeze-thaw cycles. For treatment, prepare working concentrations by diluting the stock solution in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments. [4] [5]
While specific IC₅₀ values for this compound were not available in the search results, related Aurora kinase inhibitors provide guidance for dosing ranges. MLN8237, a selective Aurora A inhibitor, demonstrated efficacy in multiple myeloma cells at concentrations of 0.125-1 μM, [4] while VX-680 and ZM447439 were effective in osteosarcoma models at low micromolar concentrations. [5] A dose-response relationship should be established for each cell model, typically spanning 0.001-10 μM, with timecourse analyses from 24-72 hours.
The Annexin V/Propidium Iodide (PI) staining method provides a reliable quantitative assessment of apoptotic cells by detecting phosphatidylserine externalization (early apoptosis) and plasma membrane integrity (late apoptosis/necrosis). This method has been successfully employed to demonstrate apoptosis induction by Aurora kinase inhibitors including MLN8237 in multiple myeloma cells. [4]
Protocol:
Expected outcomes: Treatment with this compound should increase the percentage of Annexin V-positive cells in a dose- and time-dependent manner. In multiple myeloma cells treated with MLN8237, significant apoptosis induction was observed at 48-72 hours with 0.5-1 μM concentration. [4]
Caspase activation represents a key commitment step in apoptosis and serves as a reliable indicator of Aurora kinase inhibitor-induced cell death. Studies with Aurora kinase inhibitors have demonstrated activation of caspase-3 and cytochrome c release as part of the apoptotic mechanism. [3]
Protocol for Caspase-3/7 Activity Measurement:
Alternative approach: For Western blot detection of caspase cleavage:
Expected results: this compound should increase caspase-3/7 activity and generate cleaved caspase-3 fragments in susceptible cells. The p53 status influences this response, with p53 wild-type cells showing more robust activation. [3]
Aurora kinase inhibition can engage the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization, leading to cytochrome c release. This pathway has been implicated in cell death induced by Aurora A inhibitors like MK8745. [3]
Cytochrome c Release Assay:
Additional markers: Examine Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL) and SMAC/Diablo release by Western blot to further characterize the mitochondrial pathway.
Table 2: Expected Apoptotic Responses to Aurora Kinase Inhibition Based on p53 Status
| Parameter | p53 Wild-Type Cells | p53-Deficient/Mutant Cells |
|---|---|---|
| Initial cell cycle arrest | Short delay in mitosis (~6-17h) | Prolonged mitotic arrest (~40h) |
| Cytokinesis outcome | Completion with 2N population | Failure with absence of 2N population |
| Primary response | Apoptosis with sub-G1 population | Endoreduplication and polyploidy (>4N) |
| Caspase activation | Robust activation | Minimal or delayed activation |
| p53 phosphorylation | Increased Ser15 phosphorylation | No change or absent |
| Key markers | Cleaved caspases, cytochrome c release | Polyploid cells (8N, 16N) by DNA content |
Essential experimental controls should include:
For robust quantification, perform experiments in triplicate with at least three biological replicates. Express apoptosis data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., Student's t-test for two groups, ANOVA with post-hoc testing for multiple comparisons) with significance defined as p < 0.05.
Dose-response analysis should calculate EC₅₀ values for apoptosis induction using four-parameter logistic curve fitting. For combination studies, determine combination indices (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. [4]
Several technical considerations can significantly impact the quality and reproducibility of apoptosis induction assays with this compound:
Cell density optimization: Overconfluent cultures exhibit reduced sensitivity to Aurora kinase inhibitors. Maintain cells in logarithmic growth phase throughout experiments, with recommended confluence of 30-50% at treatment initiation.
Compound stability: Prepare fresh working solutions for each experiment and avoid extended storage of diluted compounds. Verify inhibitor activity periodically using phospho-histone H3 (Ser10) staining as a pharmacodynamic marker for Aurora B inhibition.
Timecourse analysis: Include multiple timepoints (24, 48, 72 hours) to capture the temporal progression of apoptotic responses, which may vary between cell types.
Mitotic index assessment: Monitor mitotic accumulation using phospho-MPM2 staining or DNA content analysis to confirm target engagement before apoptosis analysis.
Table 3: Troubleshooting Guide for Apoptosis Assays with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Weak apoptotic response | Insufficient inhibitor concentration; p53 mutant cells; short treatment duration | Perform dose-response; verify p53 status; extend treatment to 72h |
| High background apoptosis | Serum starvation; excessive cell handling; mycoplasma contamination | Use fresh complete medium; minimize mechanical disturbance; test for contamination |
| Inconsistent results between replicates | Uneven cell seeding; compound precipitation; edge effects in plates | Standardize seeding protocol; ensure proper compound solubility; use interior wells |
| No caspase activation despite Annexin V positivity | Alternative cell death pathways; timing of analysis | Include necrosis markers; analyze earlier timepoints; assess other caspases |
Aurora kinases represent a family of serine/threonine kinases that function as master regulators of mitotic progression, making them attractive therapeutic targets in oncology. The Aurora kinase family consists of three members—Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC)—that display distinct subcellular localization and functions during cell division. These kinases facilitate transit from G2 through cytokinesis and have been found to be overexpressed in various malignancies, including glioblastoma, multiple myeloma, leukemias, and endometrial cancers [1] [2]. Aurora kinases are primarily active during mitosis, with AURKA playing critical roles in centrosome maturation, mitotic spindle assembly, and G2/M transition, while AURKB regulates chromosomal alignment, kinetochore-microtubule attachment, and cytokinesis [3] [4]. The G2/M phase transition represents a critical checkpoint in cell cycle progression, and Aurora kinase inhibition induces characteristic G2/M arrest through disruption of mitotic signaling pathways, ultimately leading to mitotic catastrophe and apoptosis in cancer cells [5] [1].
The strategic importance of Aurora kinase inhibitors in cancer research stems from their ability to selectively target rapidly dividing cancer cells while potentially sparing normal cells. Research has demonstrated that many cancer types, particularly those with TP53 mutations and defective G2/M checkpoints, show enhanced sensitivity to Aurora kinase inhibition [6] [7]. This application note provides comprehensive protocols and methodological guidance for investigating Aurora kinase inhibition-mediated G2/M arrest, including detailed experimental procedures, expected outcomes, and technical considerations to support researchers in the field of oncology drug development.
Aurora kinases share a conserved C-terminal catalytic domain but possess variable N-terminal domains that determine their specific subcellular localization and functions. The kinase domain structure features an N-terminal β-stranded lobe and a C-terminal α-helical lobe connected by a flexible hinge region that enables active conformation [2]. Aurora A, encoded by the AURKA gene located on chromosome 20q13.2, is a 403-amino acid protein with a molecular mass of approximately 45.8 kDa. Its activation requires phosphorylation at Thr288/Thr287 within the activation loop, facilitated by binding partner TPX2 [2] [4]. Aurora B, consisting of 345 amino acids with a molecular mass of 39 kDa, is encoded by the AURKB gene on chromosome 17p13.1 and functions as part of the chromosomal passenger protein complex [2].
The spatiotemporal regulation of Aurora kinases throughout the cell cycle dictates their specific functions:
Aberrant expression of Aurora kinases is frequently observed in human cancers and drives genomic instability through multiple mechanisms. AURKA amplification or overexpression leads to centrosome amplification, mitotic spindle defects, and aneuploidy, while also inhibiting p53 tumor suppressor function through phosphorylation at Ser215 [3] [4]. Both AURKA and AURKB are overexpressed in various malignancies including breast, colon, ovarian, pancreatic, and gastric cancers, with expression levels often correlating with poor prognosis [9] [4]. In pediatric acute lymphoblastic leukemia, AURKB expression is significantly elevated (15.32-fold increase) compared to AURKA (6.20-fold), with higher AURKB levels predicting poorer survival outcomes [9]. The critical roles of Aurora kinases in mitotic fidelity and their frequent dysregulation in cancers establish them as promising therapeutic targets for chemical intervention.
Choosing appropriate Aurora kinase inhibitors is crucial for generating interpretable results in G2/M arrest studies. Researchers should consider the selectivity profile, potency, and mechanism of action of available inhibitors. Alisertib (MLN8237) represents a second-generation selective AURKA inhibitor that has demonstrated potent anticancer effects in various preclinical models, including glioblastoma, uterine carcinomas, and hematological malignancies [5] [6]. Other clinically relevant inhibitors include VX-680 (Tovaser tib), a pan-Aurora inhibitor that targets AURKA, AURKB, and AURKC; and Danuser tib (PHA-739358), which predominantly exhibits an Aurora B inhibition phenotype in cellular contexts [3] [1].
Table 1: Selected Aurora Kinase Inhibitors for G2/M Arrest Studies
| Inhibitor | Target Specificity | Reported IC₅₀ Values | Cellular Phenotype |
|---|---|---|---|
| Alisertib (MLN8237) | Selective AURKA inhibitor | Low nanomolar range for AURKA | G2/M arrest, aneuploidy, apoptosis [5] |
| VX-680 (Tovaser tib) | Pan-Aurora inhibitor | AURKA: 0.6 nM, AURKB: 18 nM, AURKC: 4.6 nM [3] | G2/M arrest, polyploidy, apoptosis [1] |
| Danuser tib (PHA-739358) | Primarily AURKB phenotype | AURKA: 13 nM, AURKB: 79 nM, AURKC: 61 nM [3] | Tetraploidy, apoptosis [3] |
| ZK (Berlex) | Dual AURKA/AURKB inhibitor | Nanomolar range | G2/M arrest, caspase activation [1] |
Selection of biologically relevant cell models is paramount for successful G2/M arrest studies. Multiple studies have demonstrated that cancer cells with TP53 mutations and defective G2/M checkpoints show enhanced sensitivity to Aurora kinase inhibitors [6] [7]. Recommended cell lines include:
Effective Aurora kinase inhibition studies require careful optimization of treatment parameters:
Materials:
Procedure:
Materials:
Procedure:
Table 2: Expected Cell Cycle Distribution Changes Following Aurora Kinase Inhibition
| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Polyploid (>4N) |
|---|---|---|---|---|
| Control (DMSO) | Baseline | Baseline | Baseline | Minimal |
| Alisertib (100 nM, 24h) | Decreased [9] | Variable | Increased (~2-fold) [5] [9] | Minimal |
| Alisertib (500 nM, 48h) | Significantly decreased [9] | Variable | Significantly increased | Emerging population |
| VX-680 (100 nM, 48h) | Decreased | Variable | Increased | Present [1] |
Materials:
Procedure: Luminescence-based caspase activity assay:
Flow cytometry-based active caspase-3 detection:
Materials:
Procedure:
Materials:
Procedure:
Successful Aurora kinase inhibition should produce dose-dependent G2/M arrest within 24 hours of treatment, evidenced by increased G2/M population (typically 2-3 fold over control) in flow cytometric analysis [5] [9]. With prolonged exposure (48-72 hours) or higher inhibitor concentrations, cells may progress to tetraploidy and polyploidy (>4N DNA content) due to mitotic exit without cytokinesis [1]. The following dot script illustrates the key signaling pathways involved in Aurora kinase inhibitor-induced G2/M arrest:
Diagram Title: Signaling Pathway of Aurora Kinase Inhibitor-Induced G2/M Arrest
Immunoblot analysis should reveal characteristic molecular changes following Aurora kinase inhibition:
Table 3: Key Molecular Changes Following Aurora Kinase Inhibition
| Molecular Marker | Expected Change | Biological Significance | Detection Method |
|---|---|---|---|
| phospho-Histone H3 (Ser10) | Decreased [1] | AURKB inhibition | Immunoblotting, immunofluorescence |
| Cyclin B1 | Expression modulation [5] | G2/M regulation | Immunoblotting |
| CDK1/CDC2 | Expression modulation [5] | G2/M transition impairment | Immunoblotting |
| Bax/Bcl-2 ratio | Increased [5] | Apoptotic priming | Immunoblotting |
| Cleaved caspase-3 | Increased [5] [9] | Apoptosis execution | Immunoblotting, flow cytometry |
| LC3-II conversion | Increased [5] | Autophagy induction | Immunoblotting |
Microscopic evaluation should reveal characteristic morphological changes:
Several factors require careful consideration to ensure robust and reproducible results:
Appropriate data normalization is crucial for accurate interpretation:
The experimental approaches outlined in this document support various research applications in oncology drug development:
Aurora kinase inhibition protocols enable detailed investigation of cell cycle checkpoint mechanisms, mitotic regulation, and cell death pathways. These approaches are particularly valuable for studying synthetic lethal interactions in specific genetic contexts, such as TP53 mutant cancers [4] [7]. The following dot script illustrates the experimental workflow for comprehensive G2/M arrest studies:
Diagram Title: Experimental Workflow for G2/M Arrest Studies
The molecular and cellular profiling techniques described facilitate identification of potential predictive biomarkers for Aurora kinase inhibitor response, including:
The protocols can be adapted to evaluate rational combination therapies:
Aurora kinase inhibitors represent promising therapeutic agents that selectively target mitotic processes in cancer cells. The detailed application notes and protocols provided in this document enable comprehensive investigation of G2/M arrest induction and subsequent cellular responses. Through appropriate experimental design, optimized protocols, and multidimensional analysis, researchers can effectively evaluate the therapeutic potential of Aurora kinase inhibitors and identify predictive biomarkers for patient stratification. The continued refinement of these experimental approaches will facilitate the development of more effective Aurora kinase-targeted therapies and combination strategies for various cancer types.
Adapted from Preclinical Studies of a Dual MEK/Aurora Kinase Inhibitor [1]
1. Introduction Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and are frequently overexpressed in human cancers, making them promising therapeutic targets [2] [3]. This protocol outlines a standardized procedure for evaluating the efficacy of an Aurora kinase inhibitor, using a human tumor xenograft model in immunodeficient mice. The methodology is adapted from a peer-reviewed study demonstrating the high in vivo activity of BI-847325, a dual MEK/Aurora kinase inhibitor [1]. The objective is to provide a robust framework for assessing the antitumor potential and tolerability of Aurora kinase-targeting compounds in a preclinical setting.
2. Materials
3. Methodology
3.1. Xenograft Establishment and Dosing
3.2. Efficacy and Tolerability Monitoring
3.3. Combination Therapy (Optional) Synergistic effects have been observed when a dual MEK/Aurora inhibitor is combined with other agents. For example:
The workflow below summarizes the key stages of the in vivo efficacy and tolerability assessment.
4. Key Data and Results The table below summarizes quantitative efficacy data from a study on BI-847325, which serves as a reference for expected outcomes [1].
| Cancer Model | Dose (mg/kg, oral) | Efficacy (Test/Control) | Observed Outcome |
|---|---|---|---|
| Colorectal (4 of 5 models) | 80 and 40 | < 25% | High activity |
| Gastric (2 of 2 models) | 80 and 40 | < 25% | High activity |
| Mammary (2 of 2 models) | 80 and 40 | < 25% | High activity |
| Pancreatic (1 of 1 model) | 80 and 40 | < 25% | High activity |
| Overall (5 of 11 models) | 80 and 40 | Regression | Tumor regression observed |
5. Discussion This protocol provides a validated framework for evaluating Aurora kinase inhibitors in vivo. Key considerations for researchers include:
The diagram below illustrates the primary mitotic functions of Aurora Kinase A and B, highlighting the key processes that inhibition disrupts.
This cell-based protocol is provided as a complementary in vitro method to study Aurora A function, adapted from a 2024 study [5].
Objective: To detect the polyubiquitination of OLA1 by Aurora A kinase in vivo (within cells).
Key Reagents:
Procedure:
Aurora kinases (A, B, and C) are serine/threonine kinases that are crucial for cell division and are frequently overexpressed in various cancers, making them attractive therapeutic targets [1] [2]. Combining AKIs with chemotherapy is a promising strategy to enhance anti-tumor efficacy, reverse drug resistance, and potentially improve patient outcomes [1].
Key Rationales for Combination Therapy:
The following table summarizes key findings from recent preclinical and clinical studies on AKI-based combinations:
| Aurora Kinase Inhibitor | Combination Agent | Cancer Model | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| AZD1152 (Aurora B inhibitor) | 5-Fluorouracil (5-FU) | Colorectal Cancer (CRC) in vitro & ex vivo | Markedly improved potency of 5-FU; Enhanced effectiveness in 2D, 3D, and patient-derived models [3]. | 5-FU upregulates AURKB; its inhibition augments DNA damage and mitotic disruption [3]. |
| Alisertib (Aurora A inhibitor) | Pembrolizumab (anti-PD-1) | Rb-deficient Head and Neck Squamous Cell Carcinoma (HNSCC) | Well-tolerated; led to prolonged stable disease in immunotherapy-resistant patients [5]. | Aurora A inhibition may reverse immunotherapy resistance; potential immunogenic cell death [4] [5]. |
| Alisertib (Aurora A inhibitor) | Cisplatin + Etoposide | Gastroenteropancreatic Neuroendocrine Carcinoma (GEP-NEC) | Achieved antitumor efficacy comparable to chemotherapy with better tolerability [6]. | Synthetic lethality strategy in ARID1A-deficient tumors [6]. |
| AURKA Inhibition | Androgen Receptor (AR) Inhibition | Prostate Adenocarcinoma (PRAD) | Potential compensatory role for AURKA after AR inhibition; combination may overcome resistance [7] [8]. | AURKA supports tumor activity upon AR pathway suppression [7]. |
The protocols below are generalized from the cited literature, specifically adapting the sequential combination method used in the AZD1152 and 5-FU study [3].
This protocol evaluates the combined effect on cell viability and proliferation.
Workflow: Combination Therapy Screening in 2D Culture
Detailed Methodology:
This protocol uses a more physiologically relevant model to confirm combination efficacy.
Workflow: 3D Spheroid Combination Treatment
Detailed Methodology:
The enhanced efficacy of AKI and chemotherapy combinations is driven by the interplay of multiple signaling pathways, as illustrated below.
Pathway: Synergistic Action of Chemotherapy and Aurora B Inhibition
I hope these synthesized application notes and protocols provide a solid starting point for your research. The field is advancing rapidly, particularly in identifying predictive biomarkers for these combination strategies.
Aurora kinases are crucial serine/threonine kinases that regulate multiple stages of cell division. Aurora B, the target of this protocol, is part of the Chromosomal Passenger Complex (CPC) and is the primary kinase responsible for phosphorylating histone H3 at serine 10 (H3-S10ph) [1] [2]. This modification is a well-characterized and widely used mitotic marker [3] [2].
Inhibiting Aurora B kinase activity leads to a direct and measurable decrease in H3-S10ph levels. This reduction serves as a key pharmacodynamic biomarker to evaluate the efficacy and cellular activity of Aurora kinase inhibitors in both research and drug discovery settings [3] [4].
The diagram below illustrates the key stages of the experimental process for evaluating Aurora kinase inhibition. You can use this as a guide for your protocol development.
To enrich the population of mitotic cells for analysis, a mitotic arrest step is recommended.
This section details the staining protocol for detecting H3-S10ph, which can be adapted for high-content imaging (HCI) platforms [4].
The table below summarizes the expected results for different experimental conditions.
| Condition | Expected H3-S10ph Signal | Biological Interpretation |
|---|---|---|
| DMSO Vehicle Control | High | Normal Aurora B activity in mitosis. |
| This compound | Decreases with increasing inhibitor concentration | Direct measure of target engagement and inhibitor potency. |
| Positive Control (e.g., AZD1152-HQPA) | Very Low / Absent | Confirms the assay is functioning correctly. |
A successful experiment will show a dose-dependent decrease in H3-S10ph fluorescence intensity. The IC₅₀ value (the concentration that causes a 50% reduction in signal) can be calculated from the dose-response curve to quantify the inhibitor's potency in cells [3] [2].
Aurora kinases are crucial serine/threonine kinases that play indispensable roles in cell division and mitotic progression, making them attractive targets for investigating cell cycle manipulation and polyploidy induction. The mechanistic relationship between Aurora kinase inhibition and polyploidy formation stems from the specific roles these kinases play in mitosis. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora B functions as a chromosomal passenger protein that regulates chromosome segregation, spindle assembly checkpoint, and cytokinesis. When Aurora B is inhibited, cells undergo premature exit from mitosis without completing cell division, leading to failed cytokinesis and the formation of polyploid cells containing multiple copies of the genome [1] [2]. This fundamental mechanism provides researchers with a controlled means to induce polyploidy for various research applications.
The functional divergence between Aurora A and B inhibition reveals important considerations for experimental design. While Aurora B inhibition primarily induces polyploidy through cytokinesis failure, Aurora A inhibition produces more complex outcomes that are heavily dependent on cellular p53 status. Research with the selective Aurora A inhibitor MK8745 demonstrated that cells expressing wild-type p53 undergo apoptotic cell death following mitotic delay, whereas p53-deficient cells instead undergo endoreduplication and polyploidization [1]. This distinction highlights the importance of understanding cellular context when designing polyploidy induction experiments. The contrasting outcomes based on p53 status underscore how cellular checkpoint mechanisms significantly influence the ultimate response to Aurora kinase inhibition and must be considered in experimental planning.
Table 1: Aurora Kinase Family Members and Functions in Cell Division
| Kinase | Chromosomal Location | Cellular Localization | Primary Functions | Effect of Inhibition |
|---|---|---|---|---|
| Aurora A | 20q13.2 | Centrosome, spindle microtubules | Centrosome maturation, spindle assembly, mitotic entry | Mitotic delay, spindle defects, p53-dependent apoptosis |
| Aurora B | 17p13.1 | Chromosomes, centromere, spindle midzone | Chromosome segregation, spindle checkpoint, cytokinesis | Cytokinesis failure, polyploidy formation |
| Aurora C | 19q13.43 | Centrosome (testis-specific) | Meiotic spindle formation, cytokinesis | Similar to Aurora B but testis-specific |
The tumor suppressor status of cells significantly influences long-term outcomes following Aurora kinase inhibitor-induced polyploidy. Recent research demonstrates that RB and p53 functional cells typically undergo cell cycle exit after polyploidization, while RB/p53 defective cells progress to hyper-polyploid states (>8n DNA content). Interestingly, these hyper-polyploid cells remain viable but lose long-term proliferative potential in vitro and fail to form tumors in vivo, suggesting a potential therapeutic window for targeting vulnerable cancer cells [3] [4]. Mathematical modeling supports these observations, demonstrating that cells with >8n DNA content and >4 functional spindle poles approach zero probability of generating viable daughter cells, providing a mechanistic explanation for the loss of proliferative capacity in hyper-polyploid cells [3]. This makes Aurora kinase inhibition particularly valuable for investigating cell cycle control mechanisms and exploring therapeutic applications in oncology.
The following protocol provides a standardized methodology for inducing polyploidy in mammalian cell cultures using Aurora kinase inhibitors, optimized based on current literature and best practices:
Materials Required:
Procedure:
Cell Seeding and Culture: Seed target cells at an appropriate density (typically 2-5×10⁴ cells/cm²) in complete medium and incubate overnight at 37°C with 5% CO₂ to achieve 30-50% confluence at time of treatment. Optimal cell density is critical for achieving proper inhibitor exposure and minimizing confounding effects from contact inhibition.
Inhibitor Preparation: Prepare a 10 mM stock solution of the Aurora kinase inhibitor in DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. Dilute the stock solution in complete medium to achieve the desired working concentration immediately before use. DMSO concentration in final treatment medium should not exceed 0.1% (v/v), with a vehicle control of equivalent DMSO concentration included in all experiments.
Treatment Application: Remove culture medium from cells and replace with inhibitor-containing medium. The optimal concentration range for most Aurora kinase inhibitors is 100-500 nM, though dose-response validation is recommended for new cell systems [3] [4]. Include appropriate controls: vehicle control (DMSO only) and negative control (untreated cells).
Incubation Period: Incubate cells with inhibitor for the desired duration. For tetraploid induction, treat for 24 hours followed by drug removal. For hyper-polyploid induction (>8n DNA content), extend treatment to 48-72 hours with medium refreshment every 48 hours if needed [4].
Drug Removal and Recovery: After treatment, remove inhibitor-containing medium, wash cells twice with pre-warmed PBS, and add fresh complete medium. Monitor cells periodically for morphological changes and polyploidy formation.
Validation and Analysis: Assess polyploidy induction 24-72 hours post-treatment using methodologies outlined in Section 2.2.
Flow Cytometry Analysis for DNA Content:
High-Content Imaging and Analysis:
Functional Assessment of Proliferative Capacity:
Table 2: Commercially Available Aurora Kinase Inhibitors for Polyploidy Induction
| Inhibitor Name | Primary Target | Common Working Concentration | Key Characteristics | Supplier Examples |
|---|---|---|---|---|
| AZD1152-HQPA (Barasertib) | Aurora B (selective) | 100-500 nM | High selectivity for Aurora B over Aurora A (>1000-fold) | AstraZeneca, MedChemExpress |
| Alisertib (MLN8237) | Aurora A (selective) | 100-500 nM | ~200-fold selectivity for Aurora A over Aurora B | Millennium Pharma, SelleckChem |
| VX-680 (Tozasertib) | Pan-Aurora inhibitor | 250-750 nM | Inhibits all three Aurora kinases; also targets FLT3, JAK2 | Vertex, AdooQ BioScience |
| ZM447439 | Aurora A/B | 1-5 µM | Early generation inhibitor; research tool | Tocris, Abcam |
| Hesperadin | Aurora B | 50-200 nM | First identified Aurora B inhibitor; research tool | Sigma-Aldrich, Cayman Chemical |
The choice of cell line significantly influences experimental outcomes in polyploidy induction studies. Research demonstrates that cells with compromised p53 and RB function (e.g., C33A cervical carcinoma, CaSki, HCT116 p53-/- RB-/-) are particularly susceptible to hyper-polyploidization when treated with Aurora B inhibitors, as they bypass the typical polyploidy-induced cell cycle arrest mechanisms [3] [4]. The functional status of key tumor suppressors should therefore guide cell line selection based on experimental objectives. For studies aiming to generate stable tetraploid populations, cell lines with intact p53 signaling may be preferable, while investigations into hyper-polyploidy and loss of proliferative potential benefit from RB/p53 defective models.
Beyond tumor suppressor status, researchers should consider additional cellular context factors that influence Aurora kinase inhibitor response. Analysis of the Cancer Dependency Map (DepMap) dataset reveals that RB1 mutation status alone does not consistently predict sensitivity to Aurora kinase inhibitors across diverse cancer cell lines [4]. Instead, expression levels of pro-apoptotic and anti-apoptotic BCL-2 family members have emerged as significant determinants of cellular response to Aurora kinase inhibition. Researchers should therefore characterize baseline apoptosis sensitivity when establishing new model systems for polyploidy studies. Additionally, cell lines with established chromosomal instability may respond differently to polyploidy induction than more genomically stable models, potentially influencing the long-term stability of induced polyploid states.
Successful polyploidy induction requires careful dose-response validation for each new cell system, as sensitivity to Aurora kinase inhibitors can vary significantly between cell lines. Initial experiments should establish a concentration range that effectively induces cytokinesis failure without causing excessive cell death. Research indicates that Aurora B inhibitors typically achieve effective polyploidization in the 100-500 nM range for most susceptible cell lines, though some systems may require optimization within this spectrum [3] [4]. Treatment duration represents another critical variable, with studies demonstrating that shorter exposures (24 hours) typically produce tetraploid populations that retain proliferative potential, while extended treatments (48-72 hours) generate hyper-polyploid states with limited long-term viability [4].
Comprehensive validation strategies should confirm both target engagement and functional outcomes. Phospho-histone H3 (Ser10) immunostaining provides a direct measure of Aurora B inhibition, as this phosphorylation event is catalyzed directly by Aurora B. Concurrently, researchers should monitor cytokinesis failure through live-cell imaging or fixed-time point microscopy examining cell binucleation. The transition to polyploid states should be confirmed through multiple complementary methods, including DNA content analysis, increased nuclear size quantification, and where applicable, chromosome counting. For studies tracking long-term outcomes, functional assessments of proliferative capacity through clonogenic assays or continuous proliferation monitoring provide essential insights beyond simple ploidy measurements, particularly given the dissociation between viability and proliferative potential in hyper-polyploid cells [4].
Table 3: Key Experimental Parameters for Polyploidy Induction
| Parameter | Tetraploid Induction | Hyper-polyploid Induction | Validation Method |
|---|---|---|---|
| Treatment Duration | 24 hours | 48-72 hours | Time-lapse imaging, fixed timepoints |
| Inhibitor Concentration | 100-500 nM | 100-500 nM | Dose-response, pH3S10 staining |
| Recovery Period | 24-48 hours | 24-72 hours | Flow cytometry, imaging |
| Expected 4n Population | >40% | Variable (typically 20-40%) | DNA content analysis |
| Expected >8n Population | <10% | >30% | DNA content analysis |
| Proliferative Outcome | Retained proliferative capacity | Loss of long-term proliferation | Clonogenic assays, long-term culture |
Insufficient Polyploidy Induction:
Excessive Cell Death:
Heterogeneous Polyploidy Outcomes:
Live-Cell Imaging and Time-Lapse Analysis: For dynamic assessment of polyploidy formation, establish live-cell imaging protocols using incubation-compatible microscopy systems. Phase-contrast or differential interference contrast (DIC) imaging effectively tracks morphological changes associated with polyploidization, while fluorescent histone tags (e.g., H2B-GFP) enable direct visualization of nuclear dynamics. For extended imaging sessions (>24 hours), include appropriate environmental controls (temperature, CO₂, humidity) and use phenol-red free medium supplemented with HEPES buffer to maintain pH stability. Time-lapse analysis typically reveals multiple failed mitotic events preceding polyploidization, with cells undergoing repeated rounds of DNA replication without cytokinesis [4].
Single-Cell Cloning and Isolation: To establish polyploid clonal populations, implement limiting dilution or fluorescence-activated cell sorting (FACS) based on DNA content. For FACS isolation, stain live cells with Hoechst 33342 (5-10 μg/mL) for 60-90 minutes at 37°C, protecting from light. Sort cells based on DNA content into 96-well plates pre-filled with conditioned medium. Alternatively, using nuclear size-based sorting can effectively isolate polyploid cells, as nuclear size strongly correlates with ploidy status [5]. Clonal isolates require extended recovery periods (2-4 weeks) with careful medium exchange, as polyploid cells often exhibit initial growth retardation.
Functional Validation of Polyploid Phenotypes: Beyond ploidy verification, assess functional consequences of polyploidization through multiple complementary approaches:
The induction of polyploidy through Aurora kinase inhibition enables diverse research applications across multiple biological disciplines. In cancer biology, this approach facilitates investigation of how polyploidization influences tumor evolution, drug resistance, and metastatic potential. Recent research demonstrates that hyper-polyploid cells (>8n DNA content) induced by sustained Aurora B inhibition lose long-term proliferative potential despite remaining viable, suggesting potential therapeutic strategies for targeting vulnerable cancer populations [3] [4]. The mathematical modeling of reductive division probabilities in polyploid cells provides a quantitative framework for predicting the fate of polyploid populations, enhancing our understanding of how ploidy states influence cellular trajectories.
In cellular engineering and synthetic biology, Aurora kinase inhibition enables controlled manipulation of genome content for creating cells with enhanced functional capacities. Induced polyploidy can generate cells with amplified gene expression potential, increased organelle content, and enhanced metabolic capabilities. For basic cell biology research, this technique provides a powerful tool for investigating cell cycle regulation, checkpoint control mechanisms, and the relationship between genome size and cellular function. The ability to generate synchronous polyploid populations allows researchers to probe how cells manage multiple genome copies and how ploidy state influences cellular architecture, function, and identity.
This protocol provides a comprehensive framework for inducing and characterizing polyploidy through Aurora kinase inhibition, drawing on current methodological advances and mechanistic insights. The standardized approaches for polyploidy induction, validation, and functional assessment enable researchers to reliably generate polyploid populations for diverse applications. The critical importance of cellular context—particularly RB and p53 status—in determining polyploidy outcomes underscores the need for careful model system selection aligned with experimental objectives. Furthermore, the distinction between transient tetraploidy and stable hyper-polyploidy highlights how treatment parameters can be manipulated to achieve different experimental endpoints.
As research in this field advances, several emerging areas promise to enhance polyploidy induction methodologies. The development of more selective Aurora kinase inhibitors with improved pharmacological properties will enable more precise manipulation of ploidy states. Additionally, integrating advanced imaging and computational approaches like the iSPy pipeline for spatial ploidy analysis will facilitate more comprehensive characterization of polyploid populations in complex cellular systems [5]. The systematic application of these protocols will continue to expand our understanding of polyploidy in both physiological and pathological contexts, potentially revealing new therapeutic opportunities for targeting polyploid cells in diseases such as cancer.
The anchorage-independent growth assay, or soft agar colony formation assay, is a key method for evaluating the efficacy of Aurora kinase inhibitors in suppressing the tumorigenic potential of cancer cells in a three-dimensional environment [1] [2] [3].
The experimental workflow for this assay is summarized in the following diagram:
Here is a step-by-step protocol based on the methodologies described in multiple studies investigating Aurora kinase inhibitors [1] [2] [3].
1. Materials Preparation
2. Base Agar Layer Preparation
3. Top Cell Agar Layer Preparation
4. Incubation and Maintenance
5. Colony Counting and Analysis
The table below summarizes quantitative data from studies where various Aurora kinase inhibitors were tested using this assay.
Table 1: Efficacy of Selected Compounds in Anchorage-Independent Growth Assays
| Compound / Intervention | Cell Line Used | Concentration | Inhibition / Effect | Primary Target |
|---|---|---|---|---|
| Ceftriaxone [1] | A549 (Lung) | 500 µM | Suppressed colony growth | Aurora B |
| HOI-07 [2] | Lung Cancer Cells | Not Specified | Attenuated colony growth | Aurora B |
| Butein [3] | HepG2 (Liver) | Various doses | Inhibited colony formation in a dose-dependent manner | Aurora B |
| Aurora B shRNA [3] | HepG2 (Liver) | N/A (Genetic Knockdown) | Substantially inhibited colony formation | Aurora B (Knockdown) |
The lack of specific information on "Aurora kinase-IN-1" is a limitation. To find a datasheet or application note for this exact compound, you can:
Solubility issues are a common hurdle in early-stage drug development. The approaches below are standard in the field and can be applied to troubleshoot problems with Aurora kinase-IN-1.
| Approach | Description | Commonly Used Agents or Methods |
|---|---|---|
| Solvent Selection | Use a water-miscible organic solvent to create a stock solution before dilution in aqueous buffers. | DMSO (primary choice for stock solutions), methanol, ethanol [1]. |
| Buffer Optimization | Modify the pH or ionic strength of the aqueous buffer to improve solubility of ionizable groups on the compound. | Phosphate-buffered saline (PBS), citrate buffers, variations in salt concentration. |
| Use of Solubilizing Agents | Employ agents that form micelles to encapsulate hydrophobic compounds. | Cyclodextrins, detergents (e.g., Tween-80, Triton X-100), serum albumin [1]. |
| Nanoparticle Formulation | Advanced technique to create nano-sized drug particles with dramatically increased surface area. | Nano-milling, nano-precipitation. |
The following workflow outlines a systematic approach to characterize and resolve solubility issues. You can adapt this high-level protocol for your specific compound.
Stock Solution Preparation
Analytical Confirmation (HPLC Method)
Q: What is the first thing to check if my inhibitor precipitates in the assay buffer?
Q: Can the choice of buffer affect my inhibitor's activity?
Q: Are there any Aurora kinase inhibitors known to have good solubility that I can use as a benchmark?
Q1: What are the primary causes of off-target effects with Aurora Kinase Inhibitors? Off-target effects primarily arise from the high structural similarity between the catalytic domains of the three Aurora kinase paralogs (AURKA, AURKB, AURKC) and other kinases in the proteome. First-generation inhibitors often target the conserved ATP-binding pocket, leading to a lack of selectivity [1]. This can disrupt essential biological functions in non-target tissues and confound experimental results.
Q2: What are the common phenotypic consequences of off-target effects in cell assays? The consequences depend on which kinase is unintentionally inhibited.
Q3: What strategies can I use to confirm that an observed effect is on-target? It is crucial to use multiple complementary methods to validate your findings:
| Troubleshooting Step | Description & Rationale | Key References |
|---|---|---|
| Use Selective Inhibitors | Prioritize next-generation inhibitors with high selectivity for a specific Aurora kinase family member (e.g., AURKA vs. AURKB). | [1] |
| Employ Genetic Validation | Corroborate pharmacological results with genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR-Cas9) of the target kinase. | [3] |
| Utilize Biomarkers | Incorporate phosphorylation-specific antibodies (e.g., for Histone H3, a substrate of AURKB) in your assays to confirm on-target engagement. | [3] |
| Optimize Dosing | Perform careful dose-response and time-course experiments to find the minimum concentration that produces the desired on-target effect. | [1] |
| Explore New Modalities | Investigate novel therapeutic platforms like PROTACs (Proteolysis-Targeting Chimeras), which degrade the target protein rather than just inhibiting its activity, potentially offering greater selectivity. | [1] [4] |
Beyond basic troubleshooting, the field is moving towards more sophisticated approaches to achieve selectivity.
Research indicates that future drug design should focus on developing inhibitors that are more selective to minimize off-target effects and improve therapeutic efficacy [1]. This involves moving beyond the ATP-binding pocket to target unique structural elements of each kinase.
PROTACs are a emerging strategy highlighted in recent literature [1] [4]. These molecules recruit the cellular machinery to degrade the target protein entirely. This can offer a higher degree of selectivity and a more prolonged effect than traditional inhibition.
Combining AKIs with other targeted therapies (e.g., chemotherapy or immunotherapy) can help overcome resistance and allow for lower, more selective doses of each agent, thereby reducing off-target toxicity [1].
The diagram below illustrates a strategic workflow for validating Aurora Kinase Inhibitor specificity and mitigating off-target effects, integrating the key troubleshooting steps.
High-Throughput Screening for Selectivity [3]:
RNAi Screening for Target Validation [3]:
I hope this technical support guide provides a clear roadmap for addressing off-target effects in your work with Aurora Kinase Inhibitors.
The table below summarizes key characteristics of well-characterized Aurora kinase inhibitors from recent studies, which can serve as a reference for your assay development and troubleshooting.
| Inhibitor Name | Primary Target | Reported Cellular Activity | Key Phenotypic Readouts | Selectivity & Off-Target Notes |
|---|---|---|---|---|
| MK-8745 [1] | Aurora A | Requires high concentrations for full cellular efficacy [1] | Delayed mitotic entry; G2/M phase accumulation [2] [1] | Significantly more selective for Aurora A over Aurora B compared to other inhibitors like MLN8237 [1] |
| AZD1152-HQPA (Barasertib) [1] [3] | Aurora B | Effective at reducing viability in Merkel cell carcinoma models [3] | Formation of multinucleated cells; failed cytokinesis; increased ploidy (4N, 8N) [2] [1] | Excellent cellular selectivity for Aurora B; does not significantly inhibit Aurora A at effective doses [1] |
| MLN8237 (Alisertib) [1] | Aurora A | IC₅₀ ~1 nmol/L in various tumor cells [4] | G2/M phase accumulation [2] | ~200-fold selective for Aurora A over Aurora B in biochemical assays, but less selective in a cellular context [1] [4] |
| VX-680 (Tozasertib) [1] | Pan-Aurora (A, B, C) | Potently inhibits all three Aurora kinases [1] | Combination of Aurora A & B inhibition phenotypes [1] | The first clinically tested Aurora kinase inhibitor; inhibits all three Aurora kinases [1] |
Q: How do I determine the optimal concentration for a new Aurora kinase inhibitor? A: A systematic approach is key.
Q: What are the key phenotypic readouts for distinguishing Aurora A from Aurora B inhibition? A: Their distinct functions lead to different cellular phenotypes, which you can visualize in the workflow below.
Q: My positive controls aren't working. What should I check? A:
Q: How can I reduce variability in my cell-based assays? A:
Q: What are common pitfalls in fluorescence-based readouts for these assays? A:
This protocol allows you to simultaneously assess cytotoxicity and specific on-target phenotypes [2].
1. Cell Seeding and Treatment:
2. Cell Fixation and Staining:
3. Image Acquisition and Analysis:
This protocol is excellent for quantifying the polyploidy (≥4N DNA content) that results from Aurora B inhibition [2].
1. Cell Treatment and Harvest:
2. Cell Fixation and Staining:
3. Data Acquisition and Analysis:
Variability in drug response often stems from biological differences between cell lines and the compound's mechanism of action. The table below summarizes the primary factors to investigate.
| Investigation Area | Specific Factor to Check | Impact on Efficacy & Potential Observation |
|---|---|---|
| Cellular Context | Genetic Heterogeneity [1] | Differing levels of genomic instability between lines affect sensitivity. |
| p53 Status [2] | Cell lines with mutated p53 may be more sensitive to Aurora kinase inhibition. | |
| Molecular Subtype (e.g., TNBC) [2] | Triple-Negative Breast Cancer (TNBC) models show higher sensitivity. | |
| Drug Mechanism & Resistance | Polyploid Giant Cancer Cell (PGCC) Formation [3] | Transient resistance; cells become large, polyploid, and enter a dormant state after treatment. |
| Target Selectivity [1] [4] | Varying effects if compound inhibits AURKA vs. AURKB (e.g., mitotic arrest vs. polyploidy). | |
| Experimental Conditions | Assay Endpoints & Duration [3] [2] | Short-term assays may miss senescence or apoptosis; long-term clonogenic assays are often more informative. |
To systematically diagnose the cause of variable efficacy, you can follow the workflow below. It guides you from initial observation to identifying the root cause and potential solutions.
Here are detailed methodologies for the key experiments outlined in the troubleshooting workflow.
PGCCs are a key mechanism of transient resistance and can be detected using the following methods [3].
A combination of short-term and long-term assays provides a complete picture [2].
Beyond immediate troubleshooting, the field is moving towards more sophisticated approaches to overcome these challenges.
A: ABCB1 (also known as MDR1 or P-glycoprotein) is an ATP-binding cassette (ABC) transporter that acts as a broad-spectrum efflux pump at the plasma membrane [1] [2]. Its physiological role is to protect tissues from xenobiotics, but in cancer cells, its overexpression can export a wide range of chemotherapeutic drugs and targeted therapies, leading to Multidrug Resistance (MDR) [1] [2] [3].
In the context of Aurora kinase inhibitors, research has confirmed that several inhibitors in this class are substrates for the ABCB1 transporter. This means the protein recognizes the drug, binds to it, and uses ATP energy to actively pump it out of the cancer cell [1] [4]. This efflux leads to a reduction in the intracellular concentration of the drug, preventing it from reaching its target (Aurora kinases) and thus rendering the treatment ineffective [1].
Evidence from preclinical studies shows that affinity for ABCB1 is a common challenge for several Aurora kinase inhibitors, though the extent varies. The table below summarizes specific inhibitors and the evidence for their interaction with ABCB1.
| Aurora Kinase Inhibitor | Evidence of ABCB1 Interaction | Key Findings |
|---|---|---|
| GSK-1070916 | Confirmed substrate [1] | ABCB1 overexpression confers significant resistance; reduced intracellular drug accumulation; resistance reversed with ABCB1 inhibitors. |
| Barasertib (AZD1152) | Confirmed substrate [4] | Transported by human MDR1 and mouse Abcb1a; brain penetration and myelotoxicity increased in MDR1a/1b knockout mice. |
| VX-680 (Tozasertib) | Confirmed substrate [5] [6] | Decreased sensitivity observed in doxorubicin-resistant cell lines with ABCB1 overexpression. |
| CCT129202 | Confirmed interaction [1] | Known to interact with and reverse ABCB1-mediated MDR. |
| BPR1K653 | Not a substrate [6] | Retains potent anti-proliferative activity in ABCB1-overexpressing cells; effective in vitro and in vivo. |
The following workflow and detailed protocols outline the standard approaches for validating ABCB1-related resistance and identifying strategies to circumvent it.
1. Cytotoxicity Assay to Confirm Resistance Phenotype
2. Drug Accumulation Assay by HPLC
3. ABCB1 ATPase Activity Assay
Based on the current research, here are actionable strategies for your team:
Strategy A: Select or Develop Inhibitors That Are Not ABCB1 Substrates. The case of BPR1K653 is instructive. This pan-Aurora inhibitor was specifically noted to retain potency in ABCB1-overexpressing cells, both in vitro and in vivo, demonstrating that careful drug design can circumvent this efflux mechanism [6]. Prioritizing such compounds in the pipeline can avoid the problem entirely.
Strategy B: Co-administer a Potent and Specific ABCB1 Inhibitor. As shown in multiple cytotoxicity and accumulation assays, co-treatment with an ABCB1 inhibitor like verapamil or elacridar can resensitize resistant cells to the Aurora kinase inhibitor [1] [3]. The key challenge for this approach, historically, has been managing the pharmacokinetic interactions and toxicity in a clinical setting [2].
Strategy C: Investigate Structural Analogs. If your lead compound is a substrate for ABCB1, conduct structure-activity relationship (SAR) studies to identify molecular modifications that reduce affinity for the transporter while retaining potent Aurora kinase inhibition.
The table below summarizes treatment times and key readouts from pre-clinical studies on various Aurora Kinase inhibitors. This can serve as a starting point for your own optimization.
| Inhibitor Name | Primary Target | Reported Treatment Time (in vitro) | Key Cellular Readouts / Effects Observed | Key Findings / Notes |
|---|
| HOI-07 [1] | Aurora B | 48 hours [1] | • Decreased phospho-Histone H3 (Ser10) • G2/M cell cycle arrest & polyploidy • Apoptosis induction | Suppression of p-Histone H3 was observed in a time-dependent manner. | | MLN8054 [2] | Aurora A | 7, 14, or 21 days (in clinical cycles) | • Reversible somnolence (DLT in humans) • Formation of abnormal mitotic spindles | Dosing for up to 14 days in a 28-day cycle was feasible in a Phase 1 trial. | | VX-680, AZD1152, MLN8237, etc. [3] | Varies (Pan or Selective) | 4-24 hours (common for cell-based assays) | • Phospho-Histone H3 (Aurora B inhibition) • Phospho-LATS2 (Aurora A inhibition) • G2 duration (live imaging for Aurora A) | Immunofluorescence for these phospho-epitopes provides a reliable potency and specificity assessment. |
Here are detailed methodologies for critical experiments to monitor the efficacy and biological impact of Aurora kinase inhibition during your time course.
This is a cornerstone assay for confirming Aurora B inhibition in cells [3].
This protocol helps you determine the ultimate biological effect of the inhibitor.
The following diagram illustrates the logical relationship between Aurora kinase inhibition, the cellular phenotypes you will observe, and the assays used to detect them, which is crucial for interpreting your time-course results.
Problem: No reduction in p-Histone H3 signal is observed.
Problem: High levels of cell death occur very early in the time course.
Problem: Cells become polyploid but do not undergo apoptosis.
Here are answers to common questions and solutions for frequent problems.
FAQ: Why do Aurora Kinase Inhibitors (AKIs) cause cytotoxicity in normal cells? Aurora kinases are essential for cell division in all dividing cells. While cancer cells rely on them more heavily and often overexpress them, normal, rapidly dividing cells (like those in bone marrow or the digestive tract) are also vulnerable when these kinases are inhibited. This leads to common side effects like neutropenia and mucositis [1] [2].
Troubleshooting: My in vitro assays show high toxicity in non-cancerous cell lines. What can I do? This is a central challenge in AKI development. Consider these strategies:
FAQ: What is the future direction for safer Aurora kinase therapies? Research is focused on developing more selective inhibitors and personalized treatment approaches. This includes using biomarkers to identify patients whose tumors are most dependent on Aurora kinases, ensuring that the treatment's benefit outweighs the toxicity risk [1].
The table below summarizes the main strategies, their mechanisms, and associated experimental considerations for minimizing the cytotoxicity of Aurora kinase inhibitors.
| Strategy | Mechanism/Principle | Key Experimental Considerations |
|---|---|---|
| Intermittent Dosing [1] | Allows normal cells time to recover between doses, exploiting differential recovery rates vs. cancer cells. | In vitro: Pulsed dosing schedules (e.g., 6-24 hour exposure). In vivo: Define maximum tolerated dose and test "drug holiday" schedules. |
| Selective AURKB Targeting [1] | AURKB is crucial for the Spindle Assembly Checkpoint (SAC); inhibition forces aneuploid cancer cells into apoptosis. | Confirm on-target activity with pH3-Ser10 staining (a marker of AURKB activity). Monitor polyploidy in normal vs. cancer cells. |
| Combination Therapy [1] | Lower AKI doses are effective when combined with other drugs (e.g., chemotherapeutics, targeted agents), reducing monotherapy toxicity. | Use synergy assays (e.g., Chou-Talalat). Prioritize combinations based on cancer type's genetic vulnerabilities. |
| PROTAC Degraders [1] [3] | Uses cell's ubiquitin-proteasome system for targeted protein degradation, often with higher selectivity and catalytic action. | Compare potency/cytotoxicity of traditional AKIs vs. PROTACs in isogenic cell line pairs. Monitor protein degradation via western blot. |
For a systematic evaluation of your compound's cytotoxicity and selectivity, you can follow this detailed experimental workflow. The diagram below outlines the key stages from initial testing to mechanism analysis.
Cell Viability and Selectivity Index (SI) Assay
Cell Cycle Analysis by Flow Cytometry
Mechanistic Validation by Western Blotting
The following diagram illustrates the core mechanism of cytotoxicity and two advanced strategies—PROTACs and combination therapy—that are being developed to overcome it.
For a research chemical like Aurora kinase-IN-1, the following practices are recommended in the absence of specific manufacturer instructions. You can use the table below as a starting point for your standard operating procedures (SOPs).
| Aspect | Recommended Protocol |
|---|---|
| Short-Term Storage | +2°C to +8°C (for periods up to 1 week) [1]. |
| Long-Term Storage | -20°C to -80°C [1]. Aliquoting is strongly advised to avoid repeated freeze-thaw cycles [1]. |
| Reconstitution Solvent | Anhydrous DMSO is the standard solvent for making concentrated stock solutions of kinase inhibitors. |
| Stock Solution Storage | Aliquot and store desiccated at -20°C. For best stability, use stock solutions within one month [2]. |
| Shelf Life | At least 24 months from the date of receipt when stored as recommended (as a general guarantee for research reagents) [2]. |
| Handling | Protect from light and moisture. Ensure containers are tightly sealed. |
To ensure your experimental results are reliable, please consider the following FAQs.
How can I tell if my inhibitor has degraded? The most reliable method is to perform a biological activity assay. Compare the potency of a newly prepared aliquot with an older one in a cell-based assay using a known biomarker. For Aurora kinase inhibitors, a common readout is the phosphorylation status of Histone H3 (for Aurora B inhibition) or LATS2 (for Aurora A inhibition) [3]. A significant rightward shift in the dose-response curve (higher IC50) for the older sample suggests a loss of potency.
What is the best way to prepare the inhibitor for a cell-based assay?
The inhibitor is not working as expected. What could be wrong?
The workflow below summarizes the key steps for handling and validating your inhibitor.
To further assist your users, you could consider including these sections:
Q1: Why does inhibiting Aurora Kinase induce autophagy in cancer cells? Research indicates that Aurora Kinase A (AURKA) acts as a negative regulator of autophagy. When AURKA is inhibited, it lifts this suppression, triggering autophagic activity. A key mechanism involves the mTOR signaling pathway: AURKA inhibition leads to decreased phosphorylation of mTOR and its target RPS6KB1, which in turn promotes autophagy induction [1] [2]. This autophagy can serve as a pro-survival mechanism, potentially leading to resistance to Aurora kinase inhibitor therapy [1].
Q2: Is induced autophagy a pro-survival or pro-death signal? In the context of Aurora kinase inhibition, evidence suggests that induced autophagy primarily acts as a pro-survival mechanism. It helps cancer cells cope with the stress of mitotic disruption and apoptosis induction. Studies show that when Aurora kinase inhibitor-induced autophagy is blocked (e.g., by chloroquine or knocking down autophagy genes like LC3 or ATG5), cancer cells undergo significantly more apoptosis [1].
Q3: How can I confirm that the observed cellular changes are due to autophagy? A combination of assays is necessary to confirm autophagy. The table below summarizes key methods and the expected results upon Aurora kinase inhibition [1]:
| Assay/Method | What is Measured? | Expected Outcome with AURK Inhibition |
|---|---|---|
| Western Blot (LC3-II) | Lipidated form of LC3 protein, correlates with autophagosome number | Increase in LC3-II levels |
| Western Blot (SQSTM1/p62) | Autophagy receptor protein degraded during autophagic flux | Decrease in SQSTM1/p62 levels |
| Immunofluorescence (EGFP-LC3) | Visual puncta formation representing autophagosomes | Increase in cells with EGFP-LC3 puncta |
| Inhibitor Assay | SQSTM1/p62 levels after blocking late-stage autophagy (e.g., Bafilomycin A1) | Reversal of SQSTM1/p62 decrease, confirming autophagic degradation |
Q4: My autophagy markers are not changing as expected after inhibitor treatment. What could be wrong?
Q5: How can I determine if autophagy is causing resistance to my Aurora kinase inhibitor in experiments? The most direct approach is to co-administer an autophagy inhibitor and assess for enhanced cell death.
To help visualize the core mechanism and a logical experimental approach, refer to the following diagrams.
Protocol 1: Differentiating AURKA vs. AURKB Inhibition in Cells Aurora A and B inhibition produce distinct cellular phenotypes. Use immunofluorescence to distinguish them [4] [3].
Protocol 2: Validating Autophagic Flux Simply measuring LC3-II can be misleading. A proper flux assay is crucial [1].
VX-680 is a well-characterized pan-Aurora kinase inhibitor that targets Aurora A, B, and C kinases [1]. It has demonstrated efficacy in a variety of preclinical cancer models and has been evaluated in clinical trials.
The table below summarizes key experimental findings for VX-680 from the search results:
| Cancer Model / System | Reported Efficacy & Key Findings | Proposed Primary Mechanism |
|---|---|---|
| Clear Cell Renal Cell Carcinoma (ccRCC) | Inhibition of tumor growth in vitro and in xenograft models; associated with reduced tumor microvessel density [2]. | Dual inhibition of ccRCC tumor cell proliferation and tumor-associated endothelial cell growth [2]. |
| Various Human Cancer Cells | Induction of monopolar spindles, mitotic delay, override of the spindle assembly checkpoint; potent cytotoxicity [3]. | Dual inhibition of both Aurora A and Aurora B kinase activity in cells [3]. |
| Acute Myeloid Leukemia (AML) | Apoptotic cell death in primary AML cells, preferentially in Aur-A-high samples; increased Bax/Bcl-2 ratio [4]. | G2/M phase arrest, decreased p-Akt, and activation of caspase-3 [4]. |
| Angiogenesis (HUVECs) | Suppressed endothelial cell proliferation, migration, tube formation, and angiogenesis in CAM assay [5]. | Inhibition of VEGF and p-AKT expression in human umbilical vein endothelial cells (HUVECs) [5]. |
| Oral Squamous Cancer Cells | Destruction of mitotic spindle, suppression of cell growth, induction of apoptosis with DNA fragmentation [6]. | Decreased Bcl-2 expression and activation of caspase-associated apoptosis pathway [6]. |
| RIPK1-dependent Necroptosis | Inhibition of necroptosis in murine and human cellular models [7]. | Direct inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a target distinct from Aurora kinases [7]. |
The methodologies below are compiled from the cited studies on VX-680, which you can adapt as a reference for your own comparative work.
1. Cell Viability/Proliferation Assay (MTT Assay)
2. Cell Cycle Analysis
3. Apoptosis Analysis
4. Western Blot Analysis
5. In Vivo Xenograft Models
The following diagram illustrates the primary and secondary mechanisms of action of VX-680 based on the search results.
Alisertib has demonstrated promising activity against cancer stem-like cells (CSCs) or tumor-initiating cells in various cancer types. The table below summarizes key findings from preclinical studies.
| Cancer Type | Experimental Model | Key Findings on CSCs/Tumor-initiating Cells | Proposed Mechanisms | Citations |
|---|---|---|---|---|
| Glioblastoma (GB) | Patient-derived GB neurosphere cells (in vitro & in vivo xenografts) | Potent inhibition of proliferation; induced apoptosis and senescence; extended survival in mouse models. | Mitotic catastrophe, cell cycle arrest (G2/M), induction of polyploidy, promotion of differentiation. | [1] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 and MDA-MB-468 cell lines; patient-derived tumor histocultures | Enrichment of Polyploid Giant Cancer Cells (PGCCs), which exhibit stemness markers (EMT, clonogenicity) and contribute to drug insensitivity. | Cytokinetic failure leading to PGCC formation; PGCCs can give rise to viable, proliferative progeny. | [2] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Clinical trial (TBCRC041); Preclinical models | Targets AURKA-driven epithelial-mesenchymal transition (EMT), reversing stem cell-like phenotype and restoring sensitivity to endocrine therapy. | Inhibition of non-mitotic AURKA functions; reversal of EMT reprogramming and reduction of cancer stem cell populations. | [3] |
| Multiple Myeloma | Panel of five multiple myeloma cell lines | Induced cell cycle arrest and mitochondria-related cell death. | Prolonged mitotic arrest, activation of mitotic catastrophe, generation of mitochondrial reactive oxygen species (mROS). | [4] |
For research purposes, the methodologies and specific outcomes from these studies are detailed below.
The following summarizes key methodologies used in the cited studies to evaluate Alisertib's effects on cancer stem-like cells.
Cell Culture of Stem-like Models:
Assessment of Cell Death and Viability:
Analysis of Stemness and Differentiation Markers:
Evaluation of Polyploidy and Cell Cycle:
The diagram below illustrates the key mechanisms by which Alisertib targets cancer stem-like cells and a potential pathway to resistance, as identified in the research.
The available data on Alisertib reveals a dual nature in its interaction with CSCs:
Consequently, a primary future direction is the development of rational combination therapies. The preclinical success of combining Alisertib with Mifepristone in TNBC to target PGCCs is a promising example of this strategy [2].
| Inhibitor Name | Primary Target(s) | AURKA IC50 (nM) | AURKB IC50 (nM) | Key Characteristics & Clinical Status |
|---|---|---|---|---|
| Alisertib (MLN8237) [1] | AURKA (Selective) | 1.2 | 396.5 | Investigated in Phase II/III trials; induces mitotic arrest & apoptosis [1]. |
| Barasertib (AZD1152) [1] | AURKB (Selective) | 1,400 | <0.001 (Ki) | Prodrug; Phase II studies in AML showed a 35.4% complete response rate [1]. |
| Danusertib (PHA-739358) [1] [2] | Pan-Aurora | 13 | 79 | Inhibits AURKC (IC50 = 61 nM); has also shown activity against Abl, Ret, Trk-A, FGFR1 kinases [1] [2]. |
| AT9283 [1] | Pan-Aurora | ~3 (52% inhib.) | ~3 (58% inhib.) | Reported % inhibition at 3 nM; tested in Phase I/II trials [1]. |
| PF-03814735 [1] | Pan-Aurora | 5 | 0.8 | Reversible ATP-competitive inhibitor; evaluated in Phase I trials [1]. |
| AMG 900 [1] | Pan-Aurora | 5 | 4 | ATP-competitive inhibitor; noted for activity in multi-drug resistant cancer models [1]. |
The IC50 values in the table are typically derived from biochemical kinase assays. Here is a generalized overview of the core methodology:
Aurora kinases are serine/threonine kinases that play vital, distinct roles in cell division. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets [3] [4]. The following diagram illustrates their primary functions and the mechanism of ATP-competitive inhibitors.
To build a complete comparison guide for "this compound," you may find the following approaches helpful:
The search results detail several key experimental approaches used to establish kinase inhibitor specificity, which you can reference when describing protocols in your guide.
When you obtain the raw data for Aurora kinase-IN-1, you can structure it clearly using the following table as a template, inspired by the comparative analysis found in the search results [2].
Table 1: Template for Kinome Selectivity Profile of Aurora Kinase Inhibitors
| Kinase Target | This compound (IC₅₀ or % Inhibition) | AZD1152-HQPA (IC₅₀ or % Inhibition) | MLN8237 (Alisertib) (IC₅₀ or % Inhibition) | VX-680 (IC₅₀ or % Inhibition) |
|---|---|---|---|---|
| Aurora A | [Data] | >10,000 nM [2] | 1.2 nM [2] | 0.6 nM [4] |
| Aurora B | [Data] | 0.37 nM [2] | 396 nM [2] | 18 nM [4] |
| Aurora C | [Data] | 1.9 nM [2] | - | 4.6 nM [4] |
| Other Kinase 1 | [Data] | [Data] | [Data] | [Data] |
| Other Kinase 2 | [Data] | [Data] | [Data] | [Data] |
| Selectivity Index (e.g., AURKB IC₅₀ / AURKA IC₅₀) | [Data] | ~27,000 [2] | ~0.003 [2] | ~0.03 [4] |
Note: The data for AZD1152-HQPA, MLN8237, and VX-680 are examples from the literature included to show how a finished table might look. You would replace these with the competitors you are comparing against and populate the "this compound" column with your experimental data.
Based on the methodologies described, the following diagram outlines a typical workflow for profiling a kinase inhibitor's specificity and cellular activity.
Since the specific data for "this compound" was not available in the search results, I suggest the following steps to locate it:
The table below summarizes experimental data from studies where Aurora kinase inhibitors showed efficacy against various drug-resistant cancer cell lines.
| Cancer Type | Resistant Cell Line / Model | Aurora Inhibitor Used | Key Experimental Findings on Efficacy | Proposed Mechanism in Resistance Context |
|---|
| Osteosarcoma [1] [2] | U-2OS/DX580, Saos-2/DX580 (Doxorubicin-resistant); U-2OS/CDDP, Saos-2/CDDP (Cisplatin-resistant); U-2OS/MTX300 (Methotrexate-resistant) [1] [2] | VX-680, ZM447439 | • Reduced sensitivity in Dox-resistant lines [1]. • VX-680 overcame cross-resistance in combination with Dox, CDDP, MTX [1] [2]. • Induced hyperploidy & apoptosis [1]. | Decreased sensitivity in Dox-resistant lines linked to ABCB1/MDR1 overexpression; VX-680 interactions overcome this [1]. | | Melanoma [3] | BRAF-mutated cells with acquired resistance to Vemurafenib [3] | Barasertib-HQPA (Aurora B inhibitor) | • Effective irrespective of Vemurafenib resistance status [3]. • Induced mitotic catastrophe, apoptosis, necrosis [3]. • Synergistic effect with nab-paclitaxel [3]. | Inhibits proliferation by disrupting mitosis; synergy with chemotherapy enhances cell death [3]. | | Chronic Myeloid Leukemia (CML) [4] | Ponatinib-resistant K562 (K562-PR) cells; Ba/F3 BCR::ABL T315I mutant cells [4] | MK-1775 (WEE1 inhibitor) combined with Asciminib (ABL1 inhibitor) | • MK-1775 identified as candidate in screen of resistant cells [4]. • Co-treatment inhibited proliferation & colony formation, induced G2/M arrest & apoptosis [4]. | WEE1/PKMYT1 expression elevated in CML; dual targeting of ABL1 and cell cycle/DNA damage checkpoints overcomes resistance [4]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited papers.
1. Cell Viability and Proliferation Assays [1] [4] [3]:
2. Analysis of Cell Cycle and Apoptosis [1] [4] [3]:
3. In Vitro Drug Combination Studies [1] [3]:
The following diagram illustrates the general signaling pathways of Aurora kinases A and B and how their inhibition can impact resistant cells, integrating mechanisms from the studies above.
The core mitotic functions of Aurora A and B make them compelling targets in rapidly dividing cancer cells, including those that have developed resistance to other therapies [5]. Key mechanisms observed in the studies include:
While data on "Aurora kinase-IN-1" is absent from the current literature, the consistent theme across multiple cancer types is that Aurora kinases remain viable targets in various drug-resistant settings.
For your research, focusing on the well-characterized inhibitors mentioned here (like VX-680 or barasertib) provides a strong foundation for comparison. The experimental protocols outlined can serve as a robust template for evaluating any novel Aurora inhibitor, including "this compound," against resistant models in your own laboratory.
Aurora kinases A and B have highly similar ATP-binding pockets, with approximately 71% identity in their catalytic domains [1]. Despite this similarity, key structural differences allow for the development of selective inhibitors.
The table below summarizes the binding features of several well-studied Aurora kinase inhibitors for which data is available.
| Inhibitor Name | Primary Target | Key Binding Residues & Interactions | Selectivity Determinants |
|---|---|---|---|
| HPM (2C6E) [1] | AURKA | Binds within the ATP-binding site; forms hydrophobic interactions [1]. | Shows selectivity for AURKB over AURKA; key residues for selectivity: L139/V147 (AURKA) vs. L83/V91 (AURKB) [1]. |
| MPY (2BMC) [1] | AURKA | Binds within the ATP-binding site; forms hydrophobic interactions [1]. | Shows selectivity for AURKB over AURKA; key residues for selectivity: L139/V147 (AURKA) vs. L83/V91 (AURKB) [1]. |
| VX-680 (VX6) [1] | Pan-Aurora (AURKB structure: 4AF3) | Binds within the ATP-binding site [1]. | Shows selectivity for AURKB over AURKA; key residues for selectivity include L210/L154 and L263/L207 in AURKA/AURKB respectively [1]. |
| HOI-07 [2] | AURKB | Occupies the ATP-binding site; forms a hydrogen bond with Ala173 in the hinge region [2]. | Demonstrated specificity for AURKB over AURKA and 49 other kinases in biochemical assays [2]. |
Molecular dynamics simulations reveal that inhibitors like HPM, MPY, and VX6 generally have more favorable binding interactions with AURKB than with AURKA. Selectivity is often governed by a small set of residue pairs, such as (L139, L83) and (V147, V91) in AURKA and AURKB, which contribute significantly to the binding free energy difference [1].
To conduct a binding mode comparison, researchers typically use a combination of computational and experimental techniques.
Computational Methods:
Experimental Validation:
The following diagram illustrates a typical integrated workflow for characterizing an Aurora kinase inhibitor.
The table below summarizes the core differences between this new class of targeted drugs and traditional chemotherapeutics.
| Feature | Aurora Kinase Inhibitors (as a Class) | Conventional Chemotherapeutics |
|---|---|---|
| Primary Mechanism | Target specific serine/threonine kinases (AURKA, AURKB) crucial for mitosis [1] [2] | Target rapidly dividing cells by damaging DNA or disrupting microtubules [3] |
| Selectivity | Higher theoretical selectivity for cancer cells with Aurora kinase overexpression [1] [2] | Broad cytotoxicity; affects all rapidly dividing cells [3] |
| Key Molecular Targets | Mitotic spindle assembly, chromosome segregation, cytokinesis [1] [3] | DNA structure, microtubule dynamics [3] |
| Common Toxicity Profile | Myelosuppression (neutropenia), gastrointestinal toxicity, fatigue [4] | Severe myelosuppression, gastrointestinal mucositis, alopecia [3] |
| Therapeutic Index | Potentially wider due to targeted action, but limited by off-target effects at high doses [4] | Generally narrow, as toxicity to healthy tissues is common at therapeutic doses [3] |
Aurora kinases are a family of serine/threonine kinases essential for cell division. Their overexpression in many cancers makes them attractive molecular targets [1] [2]. Inhibitors are designed to block the ATP-binding site of these kinases, disrupting mitosis and inducing cell death in cancerous cells [1].
To establish a compound's therapeutic index, researchers use a series of standardized experiments. The workflow below outlines the core process for evaluating a new drug candidate.
Here are the detailed methodologies for the key experiments shown in the workflow:
Target-Based Potency and Selectivity (Kinase Assays)
Cell-Based Viability and Potency (Cytotoxicity Assays)
In Vivo Efficacy and Toxicity (Animal Models)
Mechanistic and Pathway Analysis
Since direct data is unavailable, here are practical steps to proceed:
To find the cross-reactivity data for Aurora kinase-IN-1, I suggest you try the following approaches:
When you find the data, here is the type of quantitative information and methodological detail you should include in your comparison guide.
Table 1: Example Inhibitor Selectivity Profile
This table illustrates the format you would use with real data. The values for this compound are placeholder and must be replaced with data from supplier datasheets or primary literature.
| Kinase Target | IC50 / nM (this compound) | IC50 / nM (Reference Inhibitor) | Selectivity Ratio (e.g., vs Aurora B) |
|---|---|---|---|
| Aurora A | [Value from datasheet] | [e.g., Alisertib: 1.2 nM [1]] | [Calculate A/B] |
| Aurora B | [Value from datasheet] | [e.g., Barasertib-hQPA: <0.001 µM [1]] | 1.0 |
| Aurora C | [Value from datasheet] | [e.g., Danusertib: 61 nM [2]] | [Calculate C/B] |
| Other Kinase 1 | [Value from datasheet] | - | - |
| Other Kinase 2 | [Value from datasheet] | - | - |
Essential Experimental Protocol Details: When citing data, your guide should also summarize the key experimental methods:
Understanding the functional differences between Aurora kinases is crucial for interpreting why cross-reactivity matters.
Table 2: Biological Functions of Aurora Kinases
| Kinase | Primary Localization & Function | Phenotype of Inhibition |
|---|---|---|
| Aurora A | Centrosomes and spindle poles. Regulates centrosome maturation, spindle assembly, and mitotic entry [3] [4] [5]. | Mitotic arrest with monopolar spindles, followed by cell death [1]. |
| Aurora B | Chromosomes and the spindle midzone. Key component of the Chromosomal Passenger Complex (CPC); regulates chromosome-bi-orientation and cytokinesis [3] [4]. | Failure of cytokinesis, leading to polyploidy (cells with multiple nuclei) and cell death [1]. |
| Aurora C | Primarily in germ cells; can complement Aurora B function in somatic cells [3] [4]. | Similar to Aurora B inhibition; its role in somatic cells is less clear. |
The signaling pathways and functional relationships between these components can be visualized in the following diagram: